molecular formula C12H11NO B171888 O-(2-biphenylyl)hydroxylamine CAS No. 107449-13-8

O-(2-biphenylyl)hydroxylamine

Cat. No. B171888
CAS RN: 107449-13-8
M. Wt: 185.22 g/mol
InChI Key: IQMVFUWEIKAIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2-biphenylyl)hydroxylamine is a compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol. It is a type of O-substituted hydroxylamine reagent . These reagents, which include O-(diphenylphosphinyl)hydroxylamine (DPPH), hydroxylamine-O-sulfonic acid (HOSA), and others, have shown significant potential as electrophilic aminating agents and as a source of the amino group .


Synthesis Analysis

O-substituted hydroxylamines can be prepared from alcohols by O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . A Pd-catalyzed O-arylation of ethyl acetohydroximate, an hydroxylamine equivalent, with aryl chlorides, bromides, and iodides offers short reaction times and broad substrate scope .


Molecular Structure Analysis

The molecular structure of O-(2-biphenylyl)hydroxylamine can be obtained from its structure data file (SDF/MOL File), which contains information about the atoms, bonds, connectivity, and coordinates of the molecule .


Chemical Reactions Analysis

O-substituted hydroxylamine reagents facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions and intra-molecular cyclizations without the requirement of expensive metal catalysts . They have shown remarkable potential as electrophilic aminating agents .

Mechanism of Action

While the specific mechanism of action for O-(2-biphenylyl)hydroxylamine is not mentioned in the search results, O-substituted hydroxylamines generally act as electrophilic aminating agents .

Future Directions

O-substituted hydroxylamine reagents, including O-(2-biphenylyl)hydroxylamine, have shown remarkable potential as electrophilic aminating agents . They are expected to continue playing a significant role in the synthesis of various organic molecules and pharmaceuticals .

properties

IUPAC Name

O-(2-phenylphenyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMVFUWEIKAIFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.